molecular formula C20H18Cl3F3N4O3 B6045389 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE

Cat. No.: B6045389
M. Wt: 525.7 g/mol
InChI Key: UWNNUIDYDSHVMQ-UHFFFAOYSA-N
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Description

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is a complex organic compound that features a combination of chlorinated and fluorinated aromatic rings, piperazine, and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridyl piperazine intermediate: This involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with piperazine under controlled conditions.

    Attachment of the ethyl carbamate group: The intermediate is then reacted with ethyl chloroformate to introduce the ethyl carbamate functionality.

    Final coupling with 2,4-dichlorobenzoyl chloride: The resulting compound is then coupled with 2,4-dichlorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE has several scientific research applications:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 2-thiophenecarboxylate
  • Ethyl 3-[2-(2-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)acetyl)hydrazino]-3-iminopropanoate

Uniqueness

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-(2,4-DICHLOROBENZOYL)CARBAMATE is unique due to its combination of chlorinated and fluorinated aromatic rings, piperazine, and carbamate functionalities. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-(2,4-dichlorobenzoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl3F3N4O3/c21-13-1-2-14(15(22)10-13)18(31)28-19(32)33-8-7-29-3-5-30(6-4-29)17-16(23)9-12(11-27-17)20(24,25)26/h1-2,9-11H,3-8H2,(H,28,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNNUIDYDSHVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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